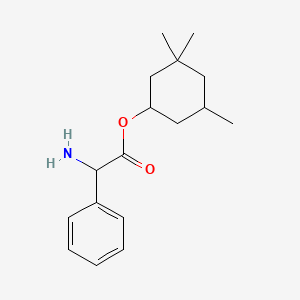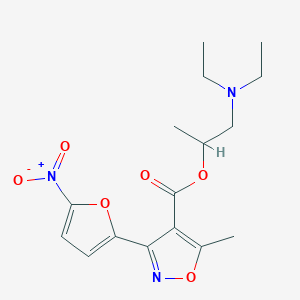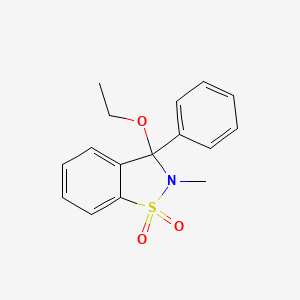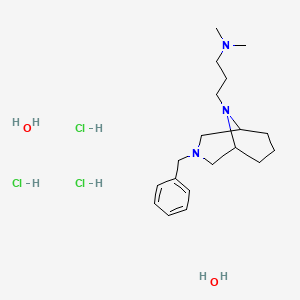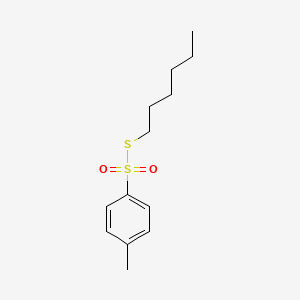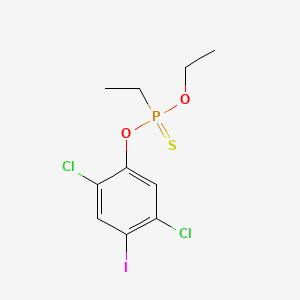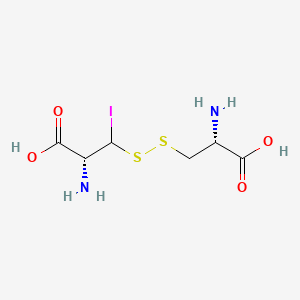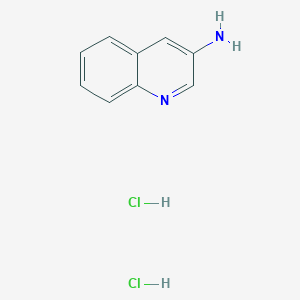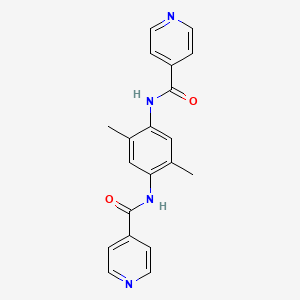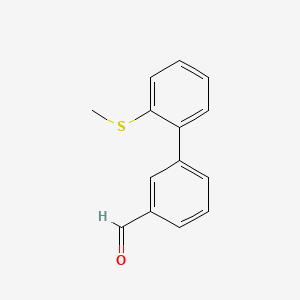
Sulphurous acid, gold potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphurous acid, gold potassium salt: is a chemical compound with the molecular formula AuH₃KO₃S. It is a gold-containing compound that is often used in various chemical processes and research applications. This compound is known for its unique properties and its ability to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulphurous acid, gold potassium salt can be synthesized through the reaction of gold salts with potassium sulphite in an aqueous solution. The reaction typically involves the following steps:
- Dissolving gold chloride (AuCl₃) in water to form a gold chloride solution.
- Adding potassium sulphite (K₂SO₃) to the gold chloride solution.
- The reaction between gold chloride and potassium sulphite results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sulphurous acid, gold potassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold oxide and potassium sulphate.
Reduction: It can be reduced to elemental gold and potassium sulphite.
Substitution: The gold ion in the compound can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) can be used as oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) or ascorbic acid can be used as reducing agents.
Reaction Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed:
Oxidation: Gold oxide (Au₂O₃) and potassium sulphate (K₂SO₄).
Reduction: Elemental gold (Au) and potassium sulphite (K₂SO₃).
Substitution: Various metal sulphites depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Sulphurous acid, gold potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Utilized in the production of gold nanoparticles and other gold-based materials for industrial applications.
Wirkmechanismus
The mechanism of action of sulphurous acid, gold potassium salt involves its interaction with various molecular targets and pathways. The gold ion in the compound can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- Gold chloride (AuCl₃)
- Gold sulphate (Au₂(SO₄)₃)
- Potassium gold cyanide (KAu(CN)₂)
Comparison:
- Gold chloride (AuCl₃): Unlike sulphurous acid, gold potassium salt, gold chloride is primarily used in gold plating and as a catalyst in organic synthesis.
- Gold sulphate (Au₂(SO₄)₃): Gold sulphate is used in electroplating and as a precursor for other gold compounds. It has different reactivity and applications compared to this compound.
- Potassium gold cyanide (KAu(CN)₂): This compound is widely used in gold electroplating. It is highly toxic due to the presence of cyanide, whereas this compound is considered less hazardous.
This compound stands out due to its unique combination of gold and sulphite ions, making it suitable for specific chemical and biological applications.
Eigenschaften
CAS-Nummer |
67859-70-5 |
|---|---|
Molekularformel |
AuKO6S2 |
Molekulargewicht |
396.20 g/mol |
IUPAC-Name |
potassium;gold(3+);disulfite |
InChI |
InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |
InChI-Schlüssel |
RRDWZGMHSCBIGX-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



